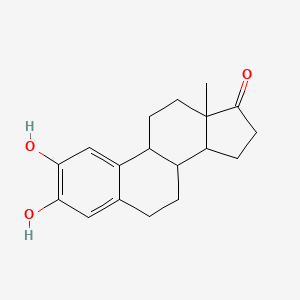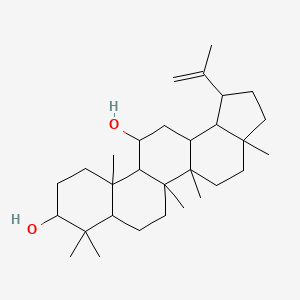
Lup-20(29)-ene-3beta,11beta-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lup-20(29)-ene-3beta,11beta-diol is a naturally occurring triterpenoid compound. It belongs to the lupane-type triterpenoids, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a lupane skeleton with hydroxyl groups at the 3-beta and 11-beta positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lup-20(29)-ene-3beta,11beta-diol can be synthesized from natural sources such as birch bark, which is rich in triterpenoids like betulin and lupeol. The isolation process typically involves Soxhlet extraction using solvents like cyclohexane and ethyl acetate . The compound can also be synthesized through chemical modifications of lupeol, involving oxidation and other reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from natural sources followed by purification processes. The use of advanced extraction techniques and optimization of reaction conditions are crucial for achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Lup-20(29)-ene-3beta,11beta-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to carbonyl groups or carboxylic acids.
Reduction: Reduction reactions can modify the double bonds or carbonyl groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include chromyl chloride for oxidation and various reducing agents for reduction reactions . The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield compounds like betulinic acid, which has significant biological activities .
Aplicaciones Científicas De Investigación
Lup-20(29)-ene-3beta,11beta-diol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various derivatives with potential biological activities.
Biology: The compound has been studied for its effects on cellular processes such as apoptosis and autophagy.
Medicine: Research has shown its potential in treating diseases like cancer and leishmaniasis.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of lup-20(29)-ene-3beta,11beta-diol involves its interaction with various molecular targets and pathways. It can induce apoptosis in cancer cells by affecting mitochondrial pathways and increasing the expression of pro-apoptotic proteins . The compound also exhibits anti-inflammatory and antimicrobial activities through its interaction with specific enzymes and receptors .
Comparación Con Compuestos Similares
Lup-20(29)-ene-3beta,11beta-diol can be compared with other similar compounds such as:
Lupeol: Another lupane-type triterpenoid with similar biological activities.
Betulin: A precursor for many triterpenoid derivatives, including this compound.
Betulinic Acid: An oxidized form of betulin with potent anticancer properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C30H50O2 |
|---|---|
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,12-diol |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-9-12-27(5)15-16-29(7)20(24(19)27)17-21(31)25-28(6)13-11-23(32)26(3,4)22(28)10-14-30(25,29)8/h19-25,31-32H,1,9-17H2,2-8H3 |
Clave InChI |
CTSXUIWIOTUWDC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CCC2(C1C3CC(C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12318213.png)
![17-(5-Hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12318216.png)

![6-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12318239.png)

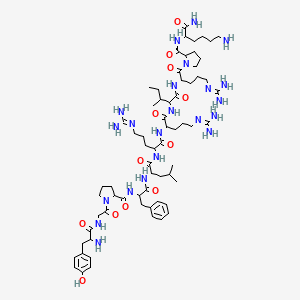

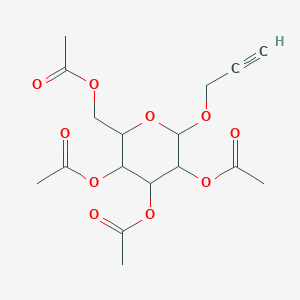
![6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione](/img/structure/B12318258.png)
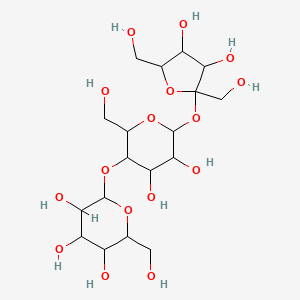
![1-[(Tert-butoxy)carbonyl]-4-cyclohexylpyrrolidine-2-carboxylic acid](/img/structure/B12318265.png)
![2-[(Tert-butoxycarbonyl)amino]-3-[(2,4-dinitrophenyl)amino]propanoic acid](/img/structure/B12318268.png)

